1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine
Overview
Description
1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine is an organic compound characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and an ethylamine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine typically involves the following steps:
Bromination: The starting material, 2-cyclopropylmethoxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine under basic conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 4-Bromo-2-(cyclopropylmethoxy)-1-methylbenzene
- 4-Bromo-2-cyclopropyl-1-methoxybenzene
- 4-Bromo-2-(cyclopropylmethoxy)-1,1’-biphenyl
Comparison: 1-(4-Bromo-2-cyclopropylmethoxy-phenyl)-ethylamine is unique due to the presence of the ethylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological profiles, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMVZQEUDCEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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